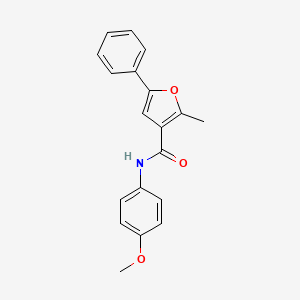

N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide

描述

N-(4-Methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide is a heterocyclic compound featuring a furan core substituted with a 2-methyl group, a 5-phenyl group, and a carboxamide-linked 4-methoxyphenyl moiety.

属性

IUPAC Name |

N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-13-17(12-18(23-13)14-6-4-3-5-7-14)19(21)20-15-8-10-16(22-2)11-9-15/h3-12H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZNAOUMPMXYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide typically involves the condensation of 4-methoxyaniline with 2-methyl-5-phenyl-3-furoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.

化学反应分析

Types of Reactions

N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of N-(4-hydroxyphenyl)-2-methyl-5-phenyl-3-furamide.

Reduction: Formation of N-(4-methoxyphenyl)-2-methyl-5-phenyl-tetrahydrofuranamide.

Substitution: Formation of N-(4-halophenyl)-2-methyl-5-phenyl-3-furamide.

科学研究应用

N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Key Research Findings

- Substituent Effects: Methoxy groups balance solubility and toxicity better than amino or nitro groups, making them preferable for drug candidates .

- Heterocycle Choice : Furan derivatives offer synthetic simplicity and rigidity, whereas benzimidazoles and quinazolines provide broader bioactivity at the cost of complex synthesis .

- Safety Profiles: Acute toxicity correlates strongly with substituent reactivity (e.g., amino > methoxy), emphasizing the need for careful functional group selection .

常见问题

Q. What are the foundational synthetic methodologies for N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide?

The synthesis typically involves a multi-step approach:

- Furan ring formation : Cyclization of precursor ketones or aldehydes under acidic conditions.

- Amide coupling : Reaction of the furan-3-carboxylic acid derivative with 4-methoxyaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in DMF.

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Key reagents and conditions include reflux temperatures (70–100°C), inert atmosphere (N₂), and anhydrous solvents to minimize hydrolysis.

Q. Which analytical techniques are essential for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., carbonyl peak at ~165–170 ppm).

- X-ray crystallography : For unambiguous confirmation of the 3D structure. Use SHELXL for refinement and ORTEP-3 for visualization .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns.

Q. What safety protocols are critical during handling?

- GHS hazards : Skin/eye irritation (H315/H319), respiratory sensitivity (H335).

- PPE : Nitrile gloves, lab coat, safety goggles, and P95 respirator during powder handling.

- Engineering controls : Fume hoods for synthesis steps, HEPA filters for particulate control .

Q. How can researchers assess preliminary biological activity?

- In vitro assays : MTT assays for cytotoxicity (e.g., IC₅₀ determination against cancer cell lines).

- Antimicrobial screening : Broth microdilution to test MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .

Q. What strategies address solubility challenges in aqueous assays?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Surfactants : Polysorbate-80 (0.1–0.5%) to enhance dispersion in cell culture media .

Advanced Research Questions

Q. How can synthetic yield and purity be systematically optimized?

- Design of Experiments (DOE) : Vary reaction time, temperature, and catalyst loading to identify optimal conditions.

- HPLC method development : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to monitor impurities.

- Scale-up considerations : Transition from batch to flow chemistry for reproducible multi-gram synthesis .

Q. How to resolve contradictions in crystallographic data?

- Refinement strategies : Use SHELXL’s TWIN and BASF commands to model twinning or disorder.

- Validation tools : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .

Q. What methodologies elucidate target interaction mechanisms?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) to proteins like kinases or GPCRs.

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies .

Q. How to identify degradation products under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。